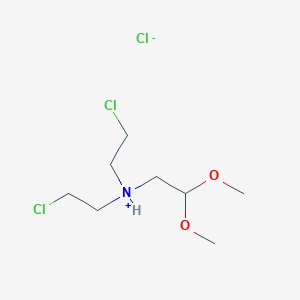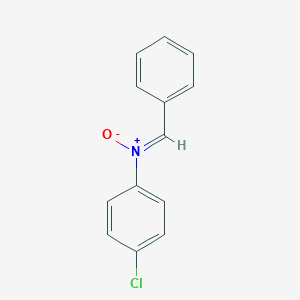![molecular formula C16H36ClNO2 B217133 cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile CAS No. 103495-49-4](/img/structure/B217133.png)
cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile, also known as HC-030031, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a selective inhibitor of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. HC-030031 has shown promise in preclinical studies as a treatment for various pain conditions, and its mechanism of action and physiological effects are of great interest to researchers.
Wirkmechanismus
Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile is a selective inhibitor of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. TRPA1 is activated by various stimuli, including cold temperature, mechanical stress, and chemical irritants. cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile blocks the activation of TRPA1 by covalently binding to a specific cysteine residue on the channel, thereby preventing the influx of calcium ions and the subsequent release of neurotransmitters that mediate pain and inflammation.
Biochemical and physiological effects:
cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has been shown to have potent analgesic and anti-inflammatory effects in preclinical models. It has been demonstrated to reduce pain and inflammation in models of neuropathic pain, inflammatory pain, and migraine. cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has also been shown to reduce airway hyperresponsiveness and inflammation in models of asthma and COPD, as well as to improve bladder function in models of bladder disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile is a potent and selective inhibitor of the TRPA1 ion channel, making it a valuable tool for studying the role of TRPA1 in pain and inflammation. Its specificity for TRPA1 also reduces the likelihood of off-target effects. However, cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile. One area of interest is the development of more stable and soluble analogs of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile that could be used in a wider range of experimental settings. Another area of interest is the investigation of the potential use of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile in the treatment of other conditions, such as itch and pruritus. Additionally, further studies are needed to elucidate the long-term safety and efficacy of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile in preclinical and clinical settings.
Synthesemethoden
The synthesis of cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile involves several steps, including the condensation of 1,3-cyclopentadiene with ethyl acrylate, followed by a Diels-Alder reaction with maleic anhydride. The resulting adduct is then reduced to the corresponding diol, which is converted to the nitrile through a Mitsunobu reaction. The final product is obtained through a resolution process using chiral HPLC.
Wissenschaftliche Forschungsanwendungen
Cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has shown efficacy in preclinical models of various pain conditions, including neuropathic pain, inflammatory pain, and migraine. cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile has also been investigated for its potential use in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as in the treatment of bladder disorders.
Eigenschaften
CAS-Nummer |
103495-49-4 |
|---|---|
Produktname |
cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile |
Molekularformel |
C16H36ClNO2 |
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
4-hydroxytricyclo[3.1.0.02,6]hexane-3-carbonitrile |
InChI |
InChI=1S/C7H7NO/c8-1-2-3-4-5(3)6(4)7(2)9/h2-7,9H |
InChI-Schlüssel |
OYLCLOGYABGECX-UHFFFAOYSA-N |
SMILES |
C(#N)C1C2C3C2C3C1O |
Kanonische SMILES |
C(#N)C1C2C3C2C3C1O |
Synonyme |
cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



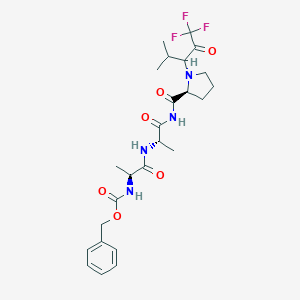
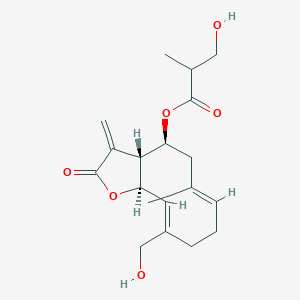
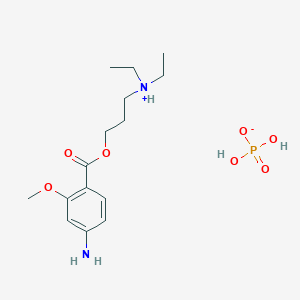
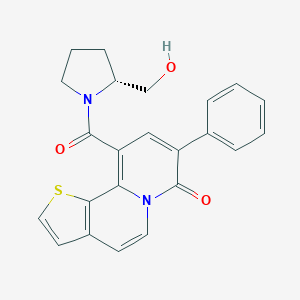
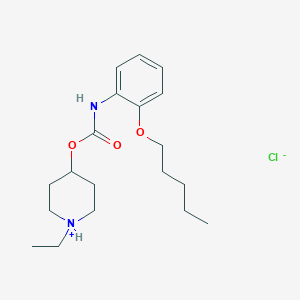


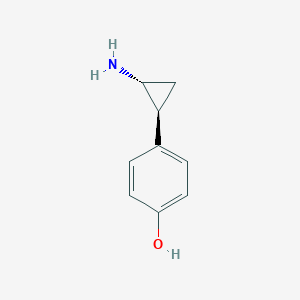
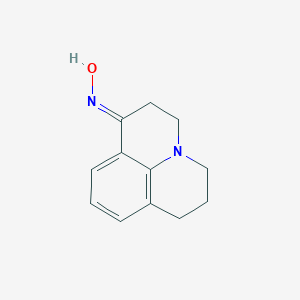


benzene](/img/structure/B217147.png)
